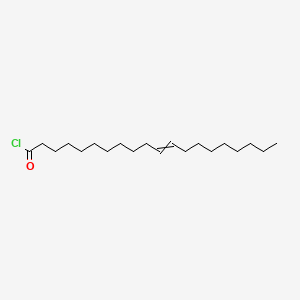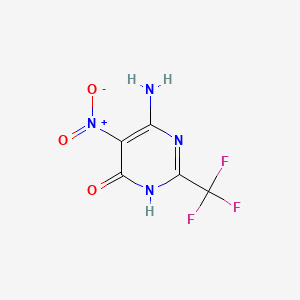
Samarium acetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium acetate hydrate is an acetate salt of samarium, with the chemical formula of Sm(CH₃COO)₃·xH₂O. It exists in both hydrate and tetrahydrate forms. This compound is known for its pale yellow powder appearance and is moderately soluble in water. This compound is utilized in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium acetate hydrate can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves the crystallization of mixed anion acetates from samarium chloride hexahydrate and samarium oxychloride in acetic acid solution .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Samarium acetate hydrate undergoes various types of chemical reactions, including:
Oxidation: Samarium acetate can be oxidized to form samarium oxide.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other coordinating ligands. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
Major products formed from reactions involving this compound include samarium oxide, various samarium coordination complexes, and other samarium salts .
Wissenschaftliche Forschungsanwendungen
Samarium acetate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other samarium compounds and as a catalyst in organic reactions.
Biology: Samarium compounds are explored for their potential use in biological imaging and as therapeutic agents.
Wirkmechanismus
The mechanism of action of samarium acetate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, it can interact with cellular components, potentially affecting molecular pathways involved in imaging and therapy. The exact molecular targets and pathways depend on the specific application and the form of samarium used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium acetate hydrate
- Neodymium acetate hydrate
- Europium acetate hydrate
- Terbium acetate hydrate
- Ytterbium acetate tetrahydrate
Uniqueness
Samarium acetate hydrate is unique due to its specific coordination chemistry and its role in the production of samarium-cobalt magnets. Compared to other lanthanide acetates, this compound has distinct applications in both industrial and medical fields, particularly in radiation therapy and high-performance magnets .
Eigenschaften
IUPAC Name |
acetic acid;samarium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITSQBNOPPGAHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[4,5]imidazo[2,1-f][1,2,4]triazine](/img/structure/B561343.png)

![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)

![Cyclopropanecarbonyl chloride, 2-(1,3-butadienyl)-, [1alpha,2beta(E)]- (9CI)](/img/new.no-structure.jpg)



![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)



![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
